molecular formula C20H22N2O4 B13617121 2-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid

2-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid

Cat. No.: B13617121
M. Wt: 354.4 g/mol
InChI Key: UZQSWMYLYLRAMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid is a derivative of glutamic acid. It is commonly used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions . This compound is particularly valuable in the field of organic chemistry and biochemistry for its role in the synthesis of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid typically involves the protection of the amino group of glutamic acid. One common method is the use of fluorenylmethyloxycarbonyl (Fmoc) as a protecting group. The process involves the reaction of glutamic acid with Fmoc chloride in the presence of a base such as sodium hydroxide . The reaction conditions usually require a controlled temperature and pH to ensure the successful attachment of the Fmoc group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are carefully monitored to maintain the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary products formed from reactions involving this compound are peptides and proteins, which are synthesized through the sequential addition of amino acids .

Scientific Research Applications

2-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 2-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for the selective formation of peptide bonds. The compound interacts with various molecular targets, including amino acids and peptides, facilitating their assembly into larger protein structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid is unique due to its specific structure, which provides stability and protection during peptide synthesis. Its ability to form stable intermediates makes it particularly valuable in the synthesis of complex peptides and proteins .

Properties

IUPAC Name

2-amino-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c21-18(19(23)24)10-5-11-22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12,21H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQSWMYLYLRAMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.